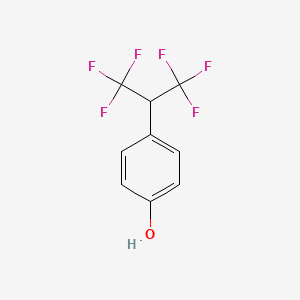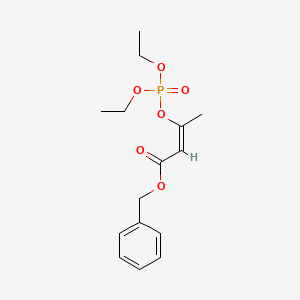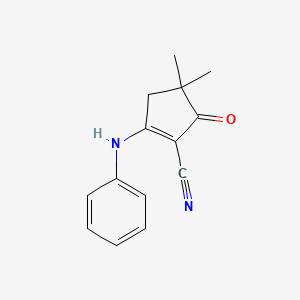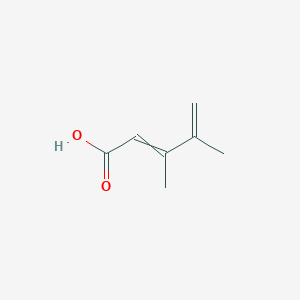
1-(2-Chloroethyl)-4-(phenoxymethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-4-(phenoxymethyl)benzene is an organic compound that features a benzene ring substituted with a 2-chloroethyl group and a phenoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-(phenoxymethyl)benzene typically involves the reaction of 4-(phenoxymethyl)benzyl chloride with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-4-(phenoxymethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst. The reactions are typically carried out under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include substituted benzene derivatives such as 1-(2-hydroxyethyl)-4-(phenoxymethyl)benzene.
Oxidation Reactions: The major products include corresponding alcohols or ketones such as 1-(2-hydroxyethyl)-4-(phenoxymethyl)benzene.
Reduction Reactions: The major products include corresponding alkanes or alkenes such as 1-(2-ethyl)-4-(phenoxymethyl)benzene.
科学的研究の応用
1-(2-Chloroethyl)-4-(phenoxymethyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.
Medicine: The compound is investigated for its potential use in the treatment of diseases such as cancer and infections.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-4-(phenoxymethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in its mechanism of action include the activation of signaling pathways and the induction of apoptosis in cancer cells.
類似化合物との比較
1-(2-Chloroethyl)-4-(phenoxymethyl)benzene can be compared with other similar compounds such as:
1-(2-Chloroethyl)-4-methylbenzene: This compound has a similar structure but lacks the phenoxymethyl group, which affects its chemical properties and reactivity.
1-(2-Chloroethyl)-4-(methoxymethyl)benzene: This compound has a methoxymethyl group instead of a phenoxymethyl group, which affects its solubility and biological activity.
1-(2-Chloroethyl)-4-(phenylmethyl)benzene: This compound has a phenylmethyl group instead of a phenoxymethyl group, which affects its chemical stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
64264-23-9 |
|---|---|
分子式 |
C15H15ClO |
分子量 |
246.73 g/mol |
IUPAC名 |
1-(2-chloroethyl)-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C15H15ClO/c16-11-10-13-6-8-14(9-7-13)12-17-15-4-2-1-3-5-15/h1-9H,10-12H2 |
InChIキー |
APXZWOBFFNWXAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)

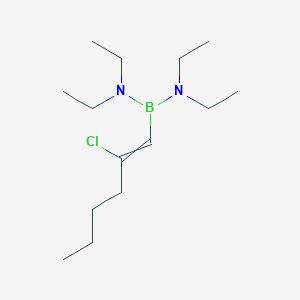
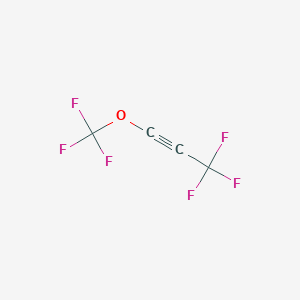
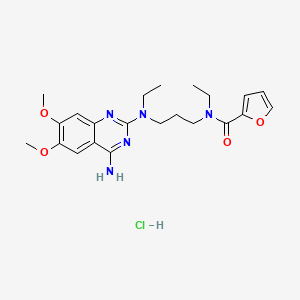
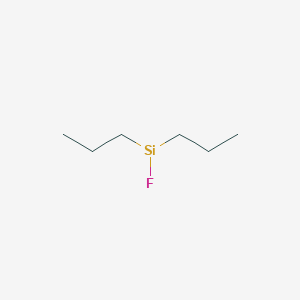
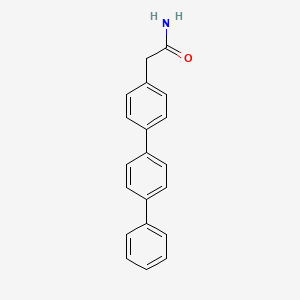
methyl}benzene](/img/structure/B14498725.png)
